![molecular formula C24H24N2O5 B4924146 diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate
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Overview
Description
Diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate, also known as DMPM, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
Mechanism of Action
The mechanism of action of diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate is not well understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has been shown to selectively inhibit COX-2, an isoform of COX that is involved in the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects:
diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has been shown to possess significant anti-inflammatory and analgesic properties in various animal models of inflammation and pain. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has several advantages for use in lab experiments, including its ease of synthesis, high yield, and low cost. However, diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has several limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate, and appropriate safety measures should be taken.
Future Directions
There are several future directions for research on diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate. One area of research is the development of new drugs based on the structure of diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate for the treatment of pain and inflammation. Another area of research is the synthesis of new pyrazole derivatives based on diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate for the development of new drugs with potential applications in various fields of medicine. Additionally, research on the potential applications of diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate in material science, such as the synthesis of MOFs, is an area of ongoing research.
Synthesis Methods
Diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate can be synthesized via a multistep process involving the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and diethyl malonate. The reaction is catalyzed by piperidine and refluxed in ethanol to yield diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate as a yellow solid.
Scientific Research Applications
Diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In organic synthesis, diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has been used as a key building block for the synthesis of various pyrazole derivatives, which have been shown to possess significant biological activity. In material science, diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
properties
IUPAC Name |
diethyl 2-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-30-23(27)21(24(28)31-5-2)15-18-16-26(19-9-7-6-8-10-19)25-22(18)17-11-13-20(29-3)14-12-17/h6-16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPECNSZBRQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate |
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